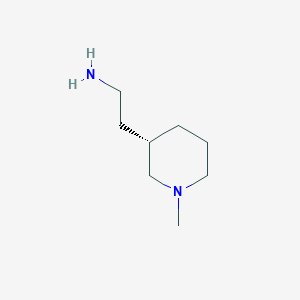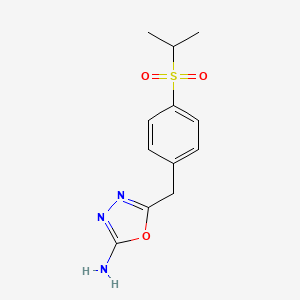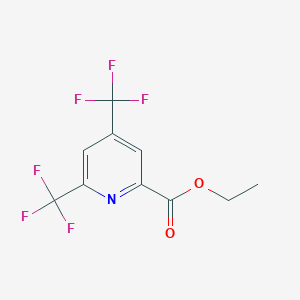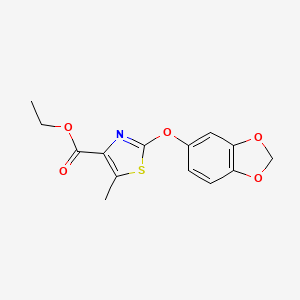
2-(4-Piperidinyl)ethyl propanoate hydrochloride
Overview
Description
“2-(4-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a propanoate ester group . The molecular weight of the compound is 221.73 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Scientific Research Applications
Solid-State Characterization and Crystal Polymorphism : Schmidt (2005) conducted a detailed analysis of the solid-state characterization of falicaine hydrochloride, a compound structurally similar to 2-(4-Piperidinyl)ethyl propanoate hydrochloride. The study highlighted the importance of understanding the solid-state properties of such compounds for pharmaceutical applications, particularly their crystal polymorphism and stability under different conditions (Schmidt, 2005).
Cytotoxic and Anticancer Properties : Research by Dimmock et al. (1998) explored a series of compounds, including those structurally related to this compound, for their cytotoxic and anticancer properties. This study signifies the potential therapeutic applications of these compounds in oncology (Dimmock et al., 1998).
Cognitive Performance Enhancement : Fontana et al. (1997) investigated the effects of certain 5-HT4 receptor agonists, related to this compound, on cognitive performance in rats. This research has implications for developing drugs to enhance cognitive abilities or treat cognitive impairments (Fontana et al., 1997).
Polymer Synthesis and Biomedical Applications : Martino et al. (2012) described the enzymatic synthesis of polymers using a compound similar to this compound. This study demonstrates the utility of such compounds in creating biodegradable polymers for potential biomedical applications, like gene delivery (Martino et al., 2012).
Antibacterial Properties : Al-Adiwish et al. (2012) synthesized compounds including this compound and evaluated their antibacterial activities. This highlights the potential use of these compounds in developing new antibacterial agents (Al-Adiwish et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-piperidin-4-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-8-5-9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMQFVPYIAOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)


![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)
